1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C13H18N2O. This compound is characterized by an indoline ring substituted with an amino group at the 4-position and a 2,2-dimethylpropan-1-one group at the 1-position. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Amino Group: The amino group can be introduced via a substitution reaction using an appropriate amine.
Attachment of the 2,2-Dimethylpropan-1-one Group: This step involves the acylation of the indoline ring with 2,2-dimethylpropan-1-one under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminoindolin-1-yl)ethanone
- 1-(4-Aminoindolin-1-yl)propan-1-one
Uniqueness
1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Biological Activity
1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one, a compound with a unique indoline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characterization, and biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The compound's structure can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These methods provide insights into the functional groups and confirm the molecular integrity of the synthesized compound.
Pharmacological Properties
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and analgesic agent. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | COX inhibition | |
Analgesic | Modulation of pain pathways | |
Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
Several case studies have demonstrated the efficacy of this compound in various biological contexts:
- Anti-inflammatory Activity : A study evaluated the compound's ability to inhibit COX enzymes. The results indicated a significant reduction in inflammatory markers in vitro and in vivo models, suggesting its potential for treating inflammatory diseases .
- Analgesic Effects : In a tail immersion assay, the compound exhibited notable analgesic properties comparable to established analgesics like diclofenac. The effective dose was determined to be around 10 mg/kg, showcasing its potential as a pain management therapy .
- Anticancer Potential : Research on its anticancer activity revealed that this compound induced apoptosis in various cancer cell lines, including lung and breast carcinoma cells. The compound demonstrated selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The mechanisms underlying the biological activities of this compound involve:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain perception.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8,14H2,1-3H3 |
InChI Key |
NXINMUDJFHOSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
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